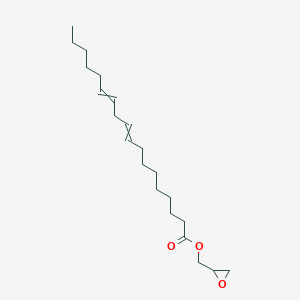

(Oxiran-2-yl)methyl octadeca-9,12-dienoate

Description

(Oxiran-2-yl)methyl octadeca-9,12-dienoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an oxirane ring (epoxide) attached to a long-chain fatty acid ester

Properties

CAS No. |

856386-19-1 |

|---|---|

Molecular Formula |

C21H36O3 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

oxiran-2-ylmethyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3 |

InChI Key |

LOGTZDQTPQYKEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl octadeca-9,12-dienoate typically involves the reaction of an epoxide with a long-chain unsaturated fatty acid. One common method is the epoxidation of octadeca-9,12-dienoic acid followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (Oxiran-2-yl)methyl octadeca-9,12-dienoate may involve large-scale epoxidation and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl octadeca-9,12-dienoate can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The double bonds in the fatty acid chain can be reduced to single bonds using hydrogenation.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Saturated Esters: Formed from the reduction of double bonds.

Substituted Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(Oxiran-2-yl)methyl octadeca-9,12-dienoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Utilized in the production of polymers and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The epoxide ring can react with nucleophilic sites on proteins and lipids, leading to modifications that affect cellular functions. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

Glycidyl esters: Compounds with a similar epoxide and ester structure.

Epoxidized fatty acids: Fatty acids with an epoxide ring, such as epoxidized linoleic acid.

Methyloxirane derivatives: Compounds with a methyloxirane (epoxide) group attached to various functional groups.

Uniqueness

(Oxiran-2-yl)methyl octadeca-9,12-dienoate is unique due to its combination of an epoxide ring and a long-chain unsaturated fatty acid ester. This structure imparts both reactivity and amphiphilicity, making it versatile for various applications in research and industry.

Biological Activity

(Oxiran-2-yl)methyl octadeca-9,12-dienoate, also known as an epoxide derivative of a fatty acid, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : (Oxiran-2-yl)methyl octadeca-9,12-dienoate

- CAS Number : 856386-19-1

- Molecular Formula : C20H34O3

- Molecular Weight : 318.48 g/mol

Biological Activity Overview

The biological activity of (Oxiran-2-yl)methyl octadeca-9,12-dienoate has been studied in various contexts, particularly its potential as an antimicrobial agent and its role in modulating biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Fungal species | Moderate |

The mechanism by which (Oxiran-2-yl)methyl octadeca-9,12-dienoate exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can disrupt normal cellular functions and lead to cell death in susceptible organisms.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of (Oxiran-2-yl)methyl octadeca-9,12-dienoate against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of (Oxiran-2-yl)methyl octadeca-9,12-dienoate on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 50 to 150 µM across different cell lines.

Study 3: Inflammation Modulation

Research published in Phytotherapy Research highlighted the compound's ability to modulate inflammatory pathways. The study found that treatment with (Oxiran-2-yl)methyl octadeca-9,12-dienoate significantly reduced levels of pro-inflammatory cytokines in vitro.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (Oxiran-2-yl)methyl octadeca-9,12-dienoate | Antimicrobial, Cytotoxic | Covalent bonding with proteins |

| Linoleic acid | Anti-inflammatory | Inhibition of cyclooxygenase enzymes |

| Oleic acid | Cardioprotective | Modulation of lipid metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.